3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803587-10-1
VCID: VC5478286
InChI: InChI=1S/C7H10N2O.ClH/c1-5-2-6(3-8)7(10)9-4-5;/h2,4H,3,8H2,1H3,(H,9,10);1H
SMILES: CC1=CNC(=O)C(=C1)CN.Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63

3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride

CAS No.: 1803587-10-1

Cat. No.: VC5478286

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride - 1803587-10-1

Specification

CAS No. 1803587-10-1
Molecular Formula C7H11ClN2O
Molecular Weight 174.63
IUPAC Name 3-(aminomethyl)-5-methyl-1H-pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c1-5-2-6(3-8)7(10)9-4-5;/h2,4H,3,8H2,1H3,(H,9,10);1H
Standard InChI Key RCPSUTQAGZLHQC-UHFFFAOYSA-N
SMILES CC1=CNC(=O)C(=C1)CN.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The molecular formula of 3-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride is C₇H₁₁ClN₂O, with a molecular weight of 174.63 g/mol . The core structure consists of a partially saturated pyridinone ring (1,2-dihydropyridin-2-one) substituted with:

  • A methyl group at position 5

  • An aminomethyl group (-CH₂NH₂) at position 3

The hydrochloride salt enhances aqueous solubility, making it suitable for biological testing .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₇H₁₁ClN₂O
SMILESCC1=CC(=CNC1=O)N.Cl
InChIKeyYPTFRBRYRPFHOJ-UHFFFAOYSA-N

Tautomerism and Resonance

The 1,2-dihydropyridin-2-one core exhibits tautomerism between the keto (lactam) and enol (lactim) forms. X-ray crystallography of analogous compounds confirms predominant lactam stabilization due to aromaticity in the ring . The aminomethyl group participates in intramolecular hydrogen bonding with the carbonyl oxygen, further stabilizing the keto form .

Synthesis and Chemical Properties

Synthetic Routes

A modified catalytic hydrogenation approach, adapted from Zhou et al. (2019), provides a viable pathway :

Step 1: Preparation of 5-methylpyridin-2(1H)-one
Pyridin-2(1H)-one undergoes regioselective methylation using methyl iodide under basic conditions (K₂CO₃, DMF, 60°C), yielding 5-methylpyridin-2(1H)-one with >85% purity .

Step 2: Aminomethylation
The 3-position is functionalized via Mannich reaction:

  • React 5-methylpyridin-2(1H)-one with formaldehyde and ammonium chloride in acetic acid.

  • Stir at 50°C for 12 hours to form 3-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one .

Step 3: Salt Formation
Treatment with concentrated HCl in ethanol yields the hydrochloride salt, isolated as a white crystalline solid (87% yield) .

Table 2: Predicted Physicochemical Data

PropertyValueMethod/Source
LogP (Partition Coeff.)-1.2 ± 0.3ACD/Labs Prediction
Water Solubility25 mg/mL (20°C)Experimental
pKa (Aminomethyl)8.9 ± 0.1Potentiometric

The compound exhibits zwitterionic behavior in physiological pH, enhancing membrane permeability .

Cell LineIC₅₀ (μM)MechanismSource
Glioblastoma U875.2EZH2/HSP90 dual inhibition
Breast MCF-77.1Cell cycle arrest (G2/M phase)

Antimicrobial Properties

Pyridinone derivatives with polar substituents exhibit broad-spectrum antimicrobial activity. The 3-aminomethyl group enhances penetration through bacterial membranes, achieving MIC values of 8–16 μg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparison with 5-(aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride (CAS 1891129-86-4) reveals:

  • Enhanced solubility in the 3-aminomethyl isomer due to improved crystal packing

  • Superior EZH2 binding (ΔG = -9.2 kcal/mol vs. -8.1 kcal/mol for 5-substituted analog)

Substituent Impact on Bioactivity

Methylation at position 5 versus 4/6 (as in Zhou et al.’s 4,6-dimethyl analog) alters electronic density:

  • 5-Methyl: Increases metabolic stability (t₁/₂ = 4.1 h in human microsomes)

  • 4/6-Methyl: Enhances HSP90 affinity but reduces solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator